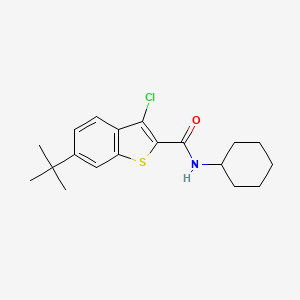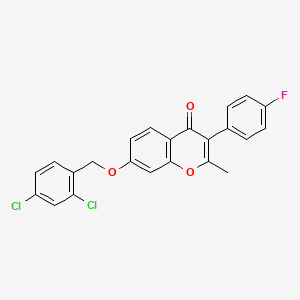methanone](/img/structure/B11141924.png)
[4-chloro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrazole ring, a chlorophenyl group, and a methoxy-substituted pyridoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of an azide with a nitrile. The chlorophenyl group is then introduced via a substitution reaction, followed by the formation of the pyridoindole moiety through a series of condensation and cyclization reactions. The final step involves the methanone linkage, which is achieved through a coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reaction conditions.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes and developing new therapeutic agents.
Medicine
In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising compound for developing treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a methoxyphenyl group, used in flavoring and fragrance industries.
Ethyl acetoacetate: An ester used as a chemical intermediate in the production of various compounds.
Uniqueness
Compared to similar compounds, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H17ClN6O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C20H17ClN6O2/c1-29-13-3-5-17-15(9-13)16-10-26(7-6-18(16)23-17)20(28)14-4-2-12(21)8-19(14)27-11-22-24-25-27/h2-5,8-9,11,23H,6-7,10H2,1H3 |
InChI Key |
MPYBXYKAVCBPKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11141846.png)
![3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11141847.png)
![6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11141850.png)
![N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11141856.png)

![4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11141869.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11141881.png)
![(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11141884.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11141886.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141888.png)
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11141906.png)

![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B11141917.png)
